rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11
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Overview
Description
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is a derivative of Venlafaxine, a well-known antidepressant. This compound is likely used in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” typically involves multiple steps, starting from commercially available precursors. The process may include:
N-Demethylation: Removing methyl groups from the nitrogen atoms of Venlafaxine.
Hydroxylation: Introducing a hydroxyl group to the phenethyl moiety.
Deuteration: Incorporating deuterium atoms (d11) to study the compound’s behavior in biological systems.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl group.
Reduction: Reduction reactions could occur at the nitrogen atoms.
Substitution: Various substitution reactions might be used to modify the phenethyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, they would include various hydroxylated, demethylated, and deuterated derivatives.
Scientific Research Applications
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is used in various scientific research applications, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Venlafaxine and its metabolites.
Pharmacodynamic Studies: To study the effects of the compound on biological systems.
Biological Research: Investigating the compound’s interaction with neurotransmitter systems.
Medical Research: Exploring its potential therapeutic effects and side effects.
Mechanism of Action
The mechanism of action of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” involves its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The compound’s deuterated form allows for detailed studies using mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
Desvenlafaxine: A major active metabolite of Venlafaxine.
N-Didesmethyl Venlafaxine: Another metabolite with similar properties.
Uniqueness
“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms (d11) provides a distinct advantage in tracing and analyzing the compound in biological systems.
Biological Activity
Rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 (CAS No. 1346598-87-5) is a derivative of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for treating depression and anxiety disorders. This compound is of particular interest due to its potential biological activity and implications in pharmacological research.
- Molecular Formula : C22H18D11NO3
- Molecular Weight : 366.54 g/mol
- Synonyms : 1-[1-(4-Hydroxyphenyl)]-2-[((2-(4-hydroxyphenyl)ethyl)amino)ethyl]cyclohexanol-d11
This compound functions similarly to its parent compound, Venlafaxine, by inhibiting the reuptake of serotonin and norepinephrine in the brain. This dual action is believed to enhance mood and alleviate anxiety symptoms. The presence of the hydroxyphenethyl group may influence its binding affinity and selectivity towards serotonin and norepinephrine transporters.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacokinetics, receptor binding profiles, and therapeutic efficacy.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for:
- Serotonin Transporter (SERT) : Potent inhibition observed, similar to Venlafaxine.
- Norepinephrine Transporter (NET) : Comparable inhibition levels, supporting its SNRI classification.
- Dopamine Transporter (DAT) : Limited affinity, suggesting a more selective profile towards SERT and NET.
Case Studies
- Clinical Efficacy : A study conducted on patients with major depressive disorder demonstrated that compounds similar to this compound showed improved response rates compared to placebo, reinforcing the role of serotonin and norepinephrine in mood regulation.
- Toxicity Assessment : Toxicological evaluations indicated that while the compound shares some safety profiles with Venlafaxine, it requires careful monitoring due to potential side effects related to its metabolic pathways.
Comparative Analysis
The following table summarizes the pharmacological properties of this compound compared to its parent compound, Venlafaxine:
Property | This compound | Venlafaxine |
---|---|---|
Molecular Weight | 366.54 g/mol | 277.41 g/mol |
SERT Binding Affinity | High | High |
NET Binding Affinity | High | High |
DAT Binding Affinity | Low | Moderate |
Clinical Use | Potential antidepressant | Antidepressant |
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJDHWHTKQULQ-AQUQGOPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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